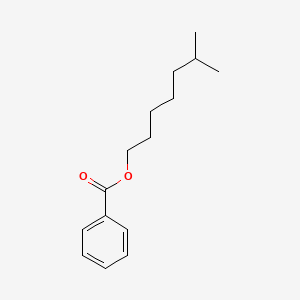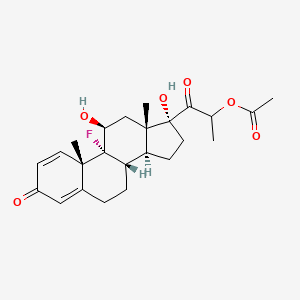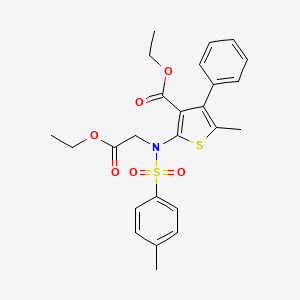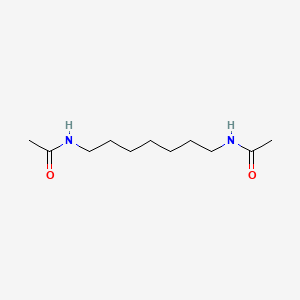
N-(7-acetamidoheptyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-acetamidoheptyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a heptyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetamidoheptyl)acetamide can be achieved through the acylation of heptylamine with acetic anhydride. The reaction typically involves the following steps:
Reaction of Heptylamine with Acetic Anhydride: Heptylamine is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Alternative Methods: Another method involves the use of acetyl chloride instead of acetic anhydride. The reaction conditions are similar, with the use of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-(7-acetamidoheptyl)acetamide undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield heptylamine and acetic acid.
Oxidation: Oxidative reactions can convert the acetamido group to other functional groups, such as carboxylic acids.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Hydrolysis: Heptylamine and acetic acid.
Oxidation: Heptanoic acid and acetic acid.
Substitution: Various substituted acetamides depending on the reagents used.
科学的研究の応用
N-(7-acetamidoheptyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biological processes and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(7-acetamidoheptyl)acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N-dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
N,N-diethylacetamide: Similar structure with ethyl groups instead of heptyl.
N-(2-acetamidoethyl)acetamide: Shorter chain length compared to N-(7-acetamidoheptyl)acetamide.
Uniqueness
This compound is unique due to its longer heptyl chain, which can influence its physical and chemical properties. This longer chain may enhance its interactions with biological membranes and other hydrophobic environments, potentially leading to distinct biological activities.
特性
CAS番号 |
3073-60-7 |
|---|---|
分子式 |
C11H22N2O2 |
分子量 |
214.30 g/mol |
IUPAC名 |
N-(7-acetamidoheptyl)acetamide |
InChI |
InChI=1S/C11H22N2O2/c1-10(14)12-8-6-4-3-5-7-9-13-11(2)15/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
InChIキー |
ZQMWGNLDKKJHFU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCCCCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



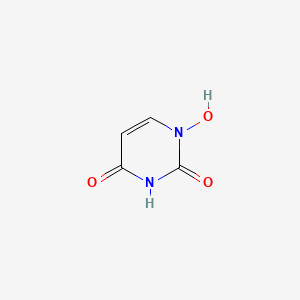
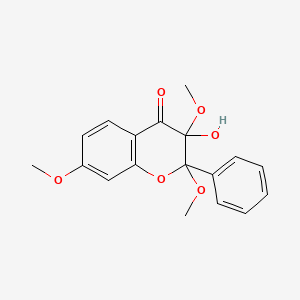
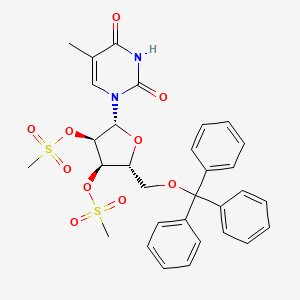


![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
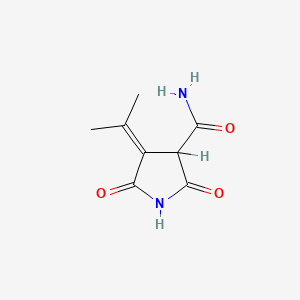
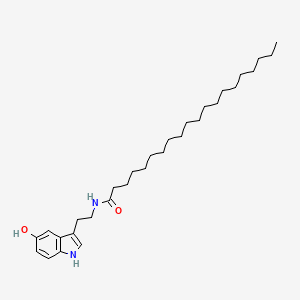
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
